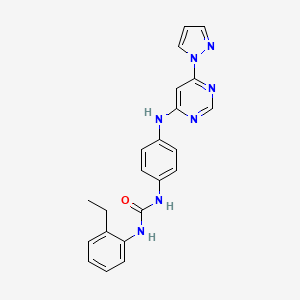
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea, often referred to as a pyrazolopyrimidine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
The specific molecular formula and weight can be detailed based on the compound's synthesis.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, including those involved in the MAPK pathway, which is crucial for cell growth and differentiation.
- Apoptosis Induction : Studies indicate that it may promote apoptosis in cancer cells, leading to reduced tumor growth.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, potentially beneficial in treating conditions where inflammation plays a critical role.
In Vitro Studies
Several studies have explored the efficacy of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.85 | Inhibition of proliferation |
| A549 | 3.0 | Induction of apoptosis |
| HCT116 | 0.63 - 1.32 | CDK9 inhibition |
These values indicate that the compound exhibits significant potency against various cancer types, with lower IC50 values suggesting higher efficacy.
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a notable increase in caspase activity, indicating apoptosis induction.
- A549 Lung Cancer Model : In vivo studies showed that the compound significantly reduced tumor size in mouse models when administered at therapeutic doses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Metabolism | Hepatic |
These parameters suggest that the compound is well absorbed and has a reasonable duration of action.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-2-16-6-3-4-7-19(16)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(24-15-23-20)29-13-5-12-25-29/h3-15H,2H2,1H3,(H,23,24,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCNBXLJPIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














